1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine
Description
1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and a piperidine ring
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3S/c13-12(14,15)19-10-4-6-11(7-5-10)20(17,18)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILNXSNIHJYAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Sulfonyl Intermediate: This step involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with a suitable base, such as triethylamine, in an organic solvent like dichloromethane.
Coupling with Piperidine: The intermediate is then reacted with piperidine under basic conditions to form the final product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of sulfur.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, with reaction conditions involving polar aprotic solvents and elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Agrochemicals: It is explored for use in the development of new pesticides and herbicides due to its unique chemical properties.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and electrochromic devices.
Mechanism of Action
The mechanism of action of 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
- 4-(trifluoromethoxy)phenyl isocyanate
- 4-(trifluoromethyl)phenol
- Trifluoromethylbenzenes
Comparison: 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine is unique due to the combination of the trifluoromethoxy group and the sulfonyl-piperidine moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced ability to interact with biological targets, making it more versatile compared to similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
